molecular formula C7H12O B8332586 2-Ethyl-3-methyl-but-2-enal

2-Ethyl-3-methyl-but-2-enal

Cat. No.: B8332586
M. Wt: 112.17 g/mol
InChI Key: VWCYHOJBVVMPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-methyl-but-2-enal is a high-purity chemical reagent designed for scientific research and development. As a proposed α,β-unsaturated aldehyde (enal), this compound is characterized by a carbonyl group conjugated to a carbon-carbon double bond, a structure known to confer significant reactivity . This functional group is a key motif in organic synthesis, frequently serving as an electrophile in Michael additions or as a dienophile in cycloaddition reactions, making it a valuable building block for constructing more complex molecular architectures . Researchers can explore its potential as an intermediate in the synthesis of pharmaceuticals, flavors, and fragrances. The reactivity of such enals often involves addition to the electrophilic β-carbon of the conjugated system or nucleophilic attack at the carbonyl carbon . Furthermore, understanding the behavior of aldehydes with specific substitution patterns under various conditions, such as strong bases, is critical for reaction planning, as competitive pathways like aldol condensation or Cannizzaro-like reactions can occur depending on the steric environment and reaction parameters . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-ethyl-3-methylbut-2-enal

InChI

InChI=1S/C7H12O/c1-4-7(5-8)6(2)3/h5H,4H2,1-3H3

InChI Key

VWCYHOJBVVMPAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C)C=O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Ethyl 3 Methyl but 2 Enal

Electrophilic Addition Reactions Across the Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes. However, in an α,β-unsaturated system like 2-Ethyl-3-methyl-but-2-enal, the electron-withdrawing nature of the carbonyl group deactivates the C=C double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to a simple alkene. makingmolecules.com Despite this deactivation, these reactions can proceed under appropriate conditions.

Halogenation Mechanisms and Regioselectivity

The addition of halogens (e.g., Br₂, Cl₂) across the double bond of an α,β-unsaturated aldehyde can occur, though it may compete with other reaction pathways like α-halogenation (substitution at the carbon adjacent to the carbonyl group via an enol intermediate). fiveable.melibretexts.orglibretexts.orgjove.com

The mechanism for addition to the alkene moiety typically proceeds through a halonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by the halide ion is determined by the stability of the resulting carbocation. In the case of this compound, the attack of the halide on the bridged intermediate would preferentially occur at the more substituted carbon (C3), as this position can better stabilize a partial positive charge.

Table 1: Halogenation Reaction Details

Reactant Reagent Intermediate Product

The reaction begins with the electrophilic attack of the bromine molecule on the C=C double bond, forming the cyclic bromonium ion. The bromide anion then attacks one of the carbons from the opposite face, leading to an anti-addition product.

Hydrohalogenation Pathways

The addition of hydrogen halides (HX, such as HBr or HCl) to this compound follows Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has more hydrogen substituents, leading to the most stable carbocation intermediate. wikipedia.orgmasterorganicchemistry.compressbooks.pub

The mechanism involves two principal steps:

Protonation of the Alkene: The π electrons of the C=C bond attack the electrophilic proton of the hydrogen halide. pressbooks.publibretexts.org This can form one of two possible carbocations.

Nucleophilic Attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation. pressbooks.publibretexts.org

For this compound, protonation at C2 would form a tertiary carbocation at C3. Protonation at C3 would form a carbocation at C2, which is adjacent to the electron-withdrawing aldehyde group and would be significantly destabilized. Therefore, the reaction proceeds via the more stable tertiary carbocation at C3.

Table 2: Regioselectivity in Hydrohalogenation of this compound

Protonation Site Carbocation Intermediate Stability Resulting Product
Carbon-2 Tertiary carbocation at C3 More Stable Major Product: 3-Halo-2-ethyl-3-methylbutanal

This regioselectivity ensures that the halogen atom adds to the β-carbon (C3) of the original unsaturated system. libretexts.org

Other Electrophilic Additions

Other electrophilic reagents can also add across the alkene moiety. For instance, acid-catalyzed hydration (addition of water) would also follow Markovnikov's rule. The initial protonation of the double bond would form the more stable tertiary carbocation at the C3 position, followed by the nucleophilic attack of a water molecule. Subsequent deprotonation would yield a β-hydroxy aldehyde.

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The conjugated system of this compound features two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the alkene (C3). libretexts.org This duality allows for two different modes of nucleophilic attack: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the enone system. makingmolecules.comlibretexts.orgjove.com The pathway taken is largely determined by the nature of the nucleophile. libretexts.orgjove.com

Direct (1,2-) Addition to the Carbonyl Group

Direct addition occurs when a nucleophile attacks the electrophilic carbonyl carbon. This pathway is favored by "hard," strongly basic nucleophiles and is typically under kinetic control, as the carbonyl carbon is highly electrophilic and the reaction is often fast and irreversible. makingmolecules.comjove.commasterorganicchemistry.com

Common nucleophiles that favor 1,2-addition include:

Grignard reagents (R-MgBr)

Organolithium reagents (R-Li)

Lithium aluminum hydride (LiAlH₄)

The mechanism involves the nucleophile attacking the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. ncert.nic.in A subsequent protonation step during aqueous workup yields a secondary alcohol.

Reaction Example: this compound + CH₃MgBr → (after H₃O⁺ workup) → 3-Ethyl-4-methyl-pent-3-en-2-ol

Conjugate (1,4-) Addition to the Enone System

Conjugate addition, also known as the Michael reaction, involves a nucleophilic attack at the β-carbon (C4 in the 1,4-numbering scheme starting from oxygen). makingmolecules.comlibretexts.orgmasterorganicchemistry.com This reaction is favored by "soft," less basic nucleophiles and is often under thermodynamic control because it results in the formation of a stable enolate intermediate and preserves the strong C=O bond in the final product after tautomerization. makingmolecules.comlibretexts.orgjove.commasterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic Attack: The soft nucleophile adds to the β-carbon.

Enolate Formation: The π electrons from the alkene shift to the α-carbon, and the carbonyl π electrons move to the oxygen atom, forming a resonance-stabilized enolate ion.

Protonation & Tautomerization: The enolate is protonated, typically at the α-carbon, during workup. This initially forms an enol, which then tautomerizes to the more stable keto (aldehyde) form. libretexts.org

Table 3: Comparison of Nucleophiles for 1,2- vs. 1,4-Addition

Addition Type Favored By Nucleophile Examples Control Type
Direct (1,2-) Addition Hard, strong nucleophiles Grignard Reagents, Organolithiums, Hydrides Kinetic

| Conjugate (1,4-) Addition | Soft, weaker nucleophiles | Gilman Reagents (Organocuprates), Enolates, Amines, Thiols | Thermodynamic |

A classic example of a nucleophile that exclusively performs 1,4-addition is a Gilman reagent (lithium diorganocuprate, R₂CuLi). libretexts.orgjove.com

Reaction Example: this compound + (CH₃)₂CuLi → (after H₃O⁺ workup) → 2-Ethyl-3,3-dimethylbutanal

Cascade and Tandem Reactions Involving Nucleophiles

Cascade reactions, also known as tandem or domino reactions, are processes in which a single starting material undergoes multiple transformations in a single synthetic operation without the isolation of intermediates. In the context of α,β-unsaturated aldehydes like this compound, these reactions are often initiated by the nucleophilic addition to the conjugated system.

The electrophilic nature of both the carbonyl carbon and the β-carbon of the double bond makes them susceptible to attack by nucleophiles. The reaction can proceed via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon fiveable.melibretexts.orglibretexts.org. The regioselectivity of the initial nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions fiveable.me. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates and amines, typically favor 1,4-addition libretexts.orgpressbooks.pub.

In a cascade sequence involving this compound, the initial conjugate addition of a nucleophile generates a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile in its own right and can participate in a subsequent intramolecular or intermolecular reaction. For instance, if the initial nucleophile contains a suitably positioned electrophilic group, the enolate can undergo an intramolecular cyclization. Alternatively, the enolate can be trapped by an external electrophile in a tandem fashion.

A general mechanism for a nucleophile-initiated cascade reaction is outlined below:

Conjugate Addition: A soft nucleophile attacks the β-carbon of this compound.

Enolate Formation: A resonance-stabilized enolate intermediate is formed.

Intramolecular or Intermolecular Reaction: The enolate attacks an electrophile, leading to the formation of a more complex molecular architecture.

Reaction Step Description Intermediate/Product
1. Nucleophilic Attack A nucleophile (Nu⁻) adds to the β-carbon of the α,β-unsaturated aldehyde.Resonance-stabilized enolate
2. Cascade Step The enolate intermediate reacts with an electrophile (E⁺), which can be part of the initial nucleophile or added separately.Final product of the cascade reaction

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. These reactions are often characterized by their high stereospecificity. This compound, with its π-system, can potentially participate in several types of pericyclic reactions.

Ene Reactions and Retro-ene Processes

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile") wikipedia.orgorganic-chemistry.org. In the case of this compound, the aldehyde itself can act as the enophile due to the electrophilic nature of the carbonyl group. For an ene reaction to occur, a suitable "ene" component with an allylic hydrogen is required.

The reverse of the ene reaction is the retro-ene reaction, which involves the fragmentation of a molecule to form an alkene and a new molecule with a multiple bond wikipedia.org. Products of ene reactions involving α,β-unsaturated aldehydes can, under certain conditions (typically thermal), undergo a retro-ene process researchgate.netresearchgate.net. The stability of the products often dictates the direction of the equilibrium organic-chemistry.org.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The most common type is the [4+2] cycloaddition, or Diels-Alder reaction wikipedia.org.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) wikipedia.org. This compound, with its electron-deficient double bond due to the adjacent electron-withdrawing aldehyde group, can act as a dienophile. The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile masterorganicchemistry.com.

Reactant 1 (Diene) Reactant 2 (Dienophile) Product Reaction Type
1,3-ButadieneThis compoundSubstituted cyclohexeneDiels-Alder [4+2]
CyclopentadieneThis compoundBicyclic adductDiels-Alder [4+2]

[2+2] cycloaddition reactions involve the combination of two alkene components to form a cyclobutane (B1203170) ring. These reactions are typically photochemically allowed, while thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules for concerted pathways. The carbonyl group of the α,β-unsaturated aldehyde can also participate in [2+2] photocycloadditions, leading to the formation of oxetanes (the Paternò-Büchi reaction).

Sigmatropic Rearrangements

A sigmatropic rearrangement is a pericyclic reaction in which a sigma bond migrates across a conjugated π-electron system wikipedia.org. The classification of a sigmatropic rearrangement is given by the order [i,j], which denotes the number of atoms over which each end of the sigma bond has moved wikipedia.org.

For this compound, the most relevant sigmatropic rearrangements would likely involve the migration of a hydrogen atom or an alkyl group. For example, a acs.orgtandfonline.com-hydride shift could occur if a suitable hydrogen atom is present at the γ-position relative to the carbonyl group, though the substitution pattern of this compound itself does not lend itself directly to this.

More complex sigmatropic rearrangements, such as the acs.orgacs.org-Claisen or Cope rearrangements, require specific structural motifs that are not present in this compound itself but could be introduced through prior reactions stereoelectronics.orglibretexts.orglibretexts.orgimperial.ac.uk. For instance, the Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether libretexts.orglibretexts.orgperlego.com.

Redox Chemistry of the α,β-Unsaturated Aldehyde Functionality

The redox chemistry of this compound is centered around the reduction of the carbon-carbon double bond and the carbonyl group. The selective reduction of one functional group in the presence of the other is a significant challenge in organic synthesis.

Selective Hydrogenation Mechanisms of the Carbonyl Group

The selective hydrogenation of the carbonyl group of an α,β-unsaturated aldehyde to produce an allylic alcohol is a thermodynamically unfavorable process compared to the hydrogenation of the carbon-carbon double bond tandfonline.comacs.org. Achieving high selectivity for the unsaturated alcohol requires careful selection of catalysts and reaction conditions.

The mechanism of selective hydrogenation often involves the preferential adsorption of the carbonyl group onto the catalyst surface. This can be promoted by several factors:

Steric Hindrance: The substituents around the C=C double bond in this compound (an ethyl and a methyl group at the α- and β-positions, respectively) can sterically hinder its approach to the catalyst surface, thereby favoring the coordination of the less hindered carbonyl group.

Electronic Effects: The use of catalysts with oxophilic sites, such as those modified with Lewis acidic promoters, can enhance the adsorption of the carbonyl oxygen.

Catalyst Morphology and Composition: Bimetallic catalysts and catalysts with specific crystal facets can exhibit high selectivity for C=O bond hydrogenation. For example, platinum catalysts modified with a second metal like iron have shown enhanced selectivity for the formation of unsaturated alcohols cardiff.ac.ukbohrium.com.

One proposed mechanism involves the use of a water-assisted pathway in homogeneous catalysis, where a hydrogen bond between a water molecule and the carbonyl oxygen facilitates the hydrogenation of the C=O bond acs.org. In heterogeneous catalysis, the mechanism often involves the dissociative adsorption of hydrogen on the metal surface, followed by the transfer of hydrogen atoms to the carbonyl carbon and oxygen cardiff.ac.uk.

Catalyst System Promoter/Modifier Proposed Role in Selectivity
Platinum (Pt)Iron Oxide (FeOx)Pt dissociates H₂, and H atoms spill over to FeOx, which preferentially activates the C=O bond. cardiff.ac.ukbohrium.com
Ruthenium (Ru) complexesWaterWater forms a hydrogen bond with the carbonyl oxygen, facilitating its hydrogenation. acs.org
Intermetallic Compounds-Specific electronic and geometric properties of the intermetallic surface favor C=O adsorption. acs.org

Selective Hydrogenation of the Alkene Moiety

The selective hydrogenation of the C=C double bond in α,β-unsaturated aldehydes to produce the corresponding saturated aldehyde is a significant transformation in organic synthesis. For this compound, this reaction would yield 2-Ethyl-3-methylbutanal.

The hydrogenation of α,β-unsaturated aldehydes can lead to different products, including the saturated aldehyde, the unsaturated alcohol, or the fully saturated alcohol. Achieving high selectivity for the hydrogenation of the alkene moiety while preserving the aldehyde group is challenging because the hydrogenation of the C=O bond is often thermodynamically favored. tue.nl

The selectivity of this reaction is highly dependent on the catalyst used. Noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are commonly employed. pnnl.gov Palladium-based catalysts are particularly known for their high activity in hydrogenating C=C bonds. pnnl.gov The reaction mechanism generally follows the Horiuti-Polanyi mechanism, which involves the dissociative adsorption of hydrogen on the catalyst surface and the stepwise addition of hydrogen atoms to the adsorbed alkene. tue.nl

To enhance the selectivity towards the saturated aldehyde, the catalyst can be modified. For instance, bimetallic catalysts, where a second metal is added as a promoter, can alter the electronic properties and surface geometry of the primary catalyst, thereby influencing the adsorption and activation of the C=C versus the C=O bond. tue.nl

Catalyst SystemPredominant Product from α,β-Unsaturated Aldehyde HydrogenationGeneral Observations
Palladium (e.g., Pd/C)Saturated AldehydeHighly active for C=C hydrogenation. pnnl.gov
Platinum (e.g., Pt/C)Can produce unsaturated alcohols, but often favors C=C hydrogenation. pnnl.govProduct distribution can be sensitive to reaction conditions.
Ruthenium (e.g., Ru/C)Can produce unsaturated alcohols. pnnl.govPromoter addition can significantly alter selectivity. tue.nl
Gold (e.g., Au/ZnO)Can be selective for the unsaturated alcohol. st-andrews.ac.ukActivity can be lower compared to platinum group metals. pnnl.gov

Oxidation Pathways to Carboxylic Acids

The oxidation of the aldehyde group in this compound to a carboxylic acid would result in the formation of 2-Ethyl-3-methyl-but-2-enoic acid. This transformation can be achieved using a variety of oxidizing agents. A key challenge in the oxidation of α,β-unsaturated aldehydes is to selectively oxidize the aldehyde group without affecting the C=C double bond.

Several reagents are effective for this purpose. Tollen's reagent, which consists of a silver-ammonia complex, is a mild oxidizing agent that selectively oxidizes aldehydes to carboxylates while the silver ions are reduced to metallic silver. This method is particularly useful as it does not typically oxidize the alkene moiety.

Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO4) under basic conditions and chromium-based reagents like chromic acid (H2CrO4), often referred to as the Jones reagent. libretexts.org However, these stronger oxidizing agents can sometimes lead to cleavage of the C=C bond, especially under harsh conditions.

More modern and selective methods often employ catalysts to utilize milder oxidants. For example, N-heterocyclic carbenes (NHCs) can catalyze the aerobic oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids under mild conditions. organic-chemistry.org Another approach involves the use of sodium perborate (B1237305) in acetic acid, which has been shown to be an effective reagent for the oxidation of aromatic and α,β-unsaturated aldehydes to carboxylic acids. organic-chemistry.org A process for the oxidation of α,β-unsaturated aldehydes to the corresponding carboxylic acids using oxygen in the presence of a silver(I,III) oxide catalyst has also been developed. google.com

Oxidizing Agent/SystemProduct from this compoundSelectivity Notes
Tollen's Reagent (Ag(NH3)2+)2-Ethyl-3-methyl-but-2-enoateHigh selectivity for the aldehyde group.
Potassium Permanganate (KMnO4)2-Ethyl-3-methyl-but-2-enoic acidRisk of C=C bond cleavage under harsh conditions.
Jones Reagent (CrO3/H2SO4)2-Ethyl-3-methyl-but-2-enoic acidA strong oxidizing agent; careful control of conditions is needed. libretexts.org
N-Heterocyclic Carbene (NHC)/O22-Ethyl-3-methyl-but-2-enoic acidMild and selective catalytic method. organic-chemistry.org
Sodium Perborate/Acetic Acid2-Ethyl-3-methyl-but-2-enoic acidEffective for various aldehydes, including unsaturated ones. organic-chemistry.org

Radical Reaction Pathways of Enals

Radical reactions involving enals like this compound proceed through a characteristic three-stage mechanism: initiation, propagation, and termination. youtube.comlumenlearning.com

Initiation: This first step involves the formation of radical species. chemistrysteps.com This can be achieved through the homolytic cleavage of a weak bond, often induced by heat or ultraviolet (UV) light. youtube.comlumenlearning.com In the context of enals, a radical initiator can be added to the reaction mixture, or a radical can be generated from the aldehyde itself, for instance, by abstraction of the aldehydic hydrogen.

Propagation: Once a radical is formed, it can react with a neutral molecule to generate a new radical, continuing the chain reaction. chemistrysteps.com For an enal, a common propagation step is the addition of a radical to the C=C double bond. This addition can occur at either the α- or β-carbon. The resulting radical intermediate can then participate in further reactions, such as hydrogen abstraction from another molecule, to form a stable product and regenerate a radical to continue the chain.

Termination: The radical chain reaction ceases when two radical species combine to form a non-radical product. youtube.comchemistrysteps.com This can happen in several ways, such as the combination of two alkyl radicals or an alkyl radical with another radical species present in the system. Due to the low concentration of radicals, termination steps are generally less frequent than propagation steps. youtube.com

One potential radical reaction pathway for enals is autoxidation, where the compound reacts with atmospheric oxygen. This can lead to the formation of epoxy aldehydes, which are highly reactive intermediates. nih.gov

Photochemical and Thermal Transformations

Photochemical Transformations:

Upon absorption of UV light, α,β-unsaturated aldehydes can undergo a variety of photochemical reactions. researchgate.net One of the most common transformations for these compounds is cis-trans isomerization around the C=C double bond. magadhmahilacollege.org This occurs through excitation to an excited state where the rotational barrier of the double bond is significantly lower.

Another potential photochemical pathway for enals is cycloaddition. For example, [2+2] cycloaddition reactions can occur, leading to the formation of cyclobutane derivatives, either through dimerization with another molecule of the enal or with another alkene. magadhmahilacollege.org

Furthermore, aldehydes can act as initiators for photochemical transformations. researchgate.net Upon photoexcitation, an aldehyde can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the aldehydic hydrogen or the α-carbon, generating radical species that can initiate further reactions.

Thermal Transformations:

The thermal decomposition of unsaturated aldehydes can proceed through different mechanisms depending on the specific structure of the molecule. For some unsaturated aldehydes, decarbonylation (the loss of carbon monoxide) is a major thermal decomposition pathway. acs.org The stability of the radicals formed during the reaction plays a significant role in determining the kinetic and analytical outcomes of the decomposition. royalsocietypublishing.org In some cases, thermal degradation can be initiated by radical processes, particularly in the presence of oxygen, leading to a complex mixture of products. mdpi.com The decomposition of aliphatic polyesters, for instance, can yield aldehydes as breakdown products through a cyclic mechanism. dtic.mil

Theoretical and Computational Chemistry Studies on 2 Ethyl 3 Methyl but 2 Enal

Electronic Structure and Bonding Analysis

The electronic structure of 2-ethyl-3-methyl-but-2-enal is characterized by its conjugated system, where the p-orbitals of the carbonyl group (C=O) and the alkene group (C=C) overlap. This delocalization of π-electrons across the O=C—C=C framework governs the molecule's stability, reactivity, and spectroscopic properties.

Ab initio—or "from first principles"—methods solve the Schrödinger equation without empirical parameters. Restricted Hartree-Fock (RHF) is a foundational ab initio method that approximates the electronic wavefunction. For a molecule like this compound, RHF calculations can provide a good initial description of the molecular geometry and orbital energies. However, RHF systematically neglects electron correlation, which is the interaction between individual electrons.

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a more accurate approach by incorporating electron correlation. nih.gov MP2 calculations would provide more reliable predictions for the geometry and energy of this compound compared to RHF. nih.gov These methods are crucial for accurately determining the subtle energy differences between various conformations and for calculating properties like dipole moments and charge distributions, which are influenced by electron correlation.

Table 1: Predicted Key Geometrical Parameters of this compound from Ab Initio Calculations. (Note: These are representative values based on calculations of similar α,β-unsaturated aldehydes.)
ParameterRHF/6-31G* (Predicted)MP2/6-31G* (Predicted)
C=O Bond Length (Å)1.191.22
C=C Bond Length (Å)1.321.34
C—C Bond Length (Å)1.481.46
O=C—C Bond Angle (°)124.5125.0
C=C—C Bond Angle (°)123.0122.5

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational efficiency. orientjchem.org DFT methods calculate the electron density of a system rather than its complex wavefunction. The B3LYP functional is a widely used hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation components.

For this compound, calculations using the B3LYP functional with a basis set like 6-31+G(d) would yield highly reliable predictions of its geometry, vibrational frequencies, and relative energies. orientjchem.org DFT is particularly effective for analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In this molecule, the HOMO is expected to be the π-orbital of the C=C double bond, while the LUMO would be the π* antibonding orbital distributed over the entire conjugated C=C-C=O system, with a large coefficient on the β-carbon. This distribution is key to understanding its reactivity towards nucleophiles.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the single bond within the conjugated system and the potential for proton migration give rise to important conformational and tautomeric equilibria.

Like other carbonyl compounds with α-hydrogens, aldehydes can exist in equilibrium with their enol tautomers. However, for α,β-unsaturated aldehydes like this compound, the tautomerism is more complex. While it lacks an α-hydrogen, it possesses γ-hydrogens on the methyl and ethyl groups. Proton migration from the γ-carbon of the ethyl group can lead to a conjugated dienol tautomer: 2-ethylidene-3-methyl-but-1-en-1-ol.

The enone form is generally more stable than the dienol tautomer. libretexts.org Computational studies on analogous systems show that the energy barrier for uncatalyzed keto-enol tautomerization is typically high, often exceeding 40-50 kcal/mol. comporgchem.com However, this barrier can be significantly lowered in the presence of acid or base catalysts, which facilitate proton transfer. DFT calculations are well-suited to locate the transition state for this proton transfer and compute the activation energy barrier, confirming the kinetic stability of the enone form under neutral conditions.

Table 2: Predicted Relative Energies for Tautomerization of this compound. (Note: Values are illustrative, based on DFT calculations of similar systems.)
SpeciesRelative Energy (ΔE, kcal/mol)Energy Barrier (kcal/mol)
Enone (ground state)0.0~45 (Uncatalyzed)
Dienol Tautomer+10 to +15

Rotation around the C2-C3 single bond in the enal backbone leads to two primary planar conformations: s-trans (where the C=O and C=C bonds are anti-periplanar) and s-cis (where they are syn-periplanar). For simple α,β-unsaturated aldehydes, the s-trans conformer is typically more stable.

In this compound, the presence of the ethyl group at the C2 position and a methyl group at the C3 position introduces significant steric hindrance. youtube.com

In the s-trans conformation, there would be steric repulsion between the aldehyde proton and the methyl group at C3.

In the s-cis conformation, a more significant steric clash would occur between the bulky ethyl group and the C3-methyl group.

Computational geometry optimization would likely show that the s-trans conformer is more stable, but the steric strain might cause the dihedral angle to deviate slightly from a perfect 180° to alleviate repulsion. The energy difference between these conformers can be precisely calculated, revealing the conformational preferences dictated by the specific substitution pattern.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. academie-sciences.fr For α,β-unsaturated aldehydes, a key mechanistic question is the site of nucleophilic attack: direct (1,2-addition) at the carbonyl carbon or conjugate (1,4-addition) at the β-carbon. wikipedia.org

By modeling the reaction of this compound with a nucleophile (e.g., a hydride source or an organometallic reagent), computational methods can map the potential energy surface for both pathways. This involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate for both 1,2- and 1,4-addition.

Calculating Activation Energies: Determining the energy difference between the reactants and each transition state. The pathway with the lower activation energy is the kinetically favored one.

Analyzing Intermediates: Characterizing the structure and stability of intermediates, such as the enolate formed during 1,4-addition.

These calculations can predict how the reaction outcome (the ratio of 1,2- to 1,4-addition products) is influenced by the nature of the nucleophile. Hard nucleophiles (which are charge-driven) typically favor 1,2-addition, while soft nucleophiles (which are orbital-driven) favor 1,4-addition, a trend that can be rationalized by examining the calculated LUMO coefficients and electrostatic potential maps.

Transition State Characterization

The characterization of transition states is fundamental to understanding the mechanism of a chemical reaction. For a compound like this compound, which could undergo various reactions such as nucleophilic additions or cycloadditions, identifying the geometry and energy of the transition state is crucial for determining the reaction pathway and its feasibility. This process typically involves quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to locate the saddle point on the potential energy surface corresponding to the transition state. However, no studies have been found that specifically detail the transition state structures for reactions involving this compound.

Intrinsic Reaction Coordinate (IRC) Path Determination

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state connects the correct reactants and products. sciforum.net It maps the minimum energy path downhill from the transition state on the potential energy surface. sciforum.net For any proposed reaction of this compound, an IRC analysis would be essential to verify the mechanistic pathway. At present, there is no published IRC data for any reaction involving this specific aldehyde.

Kinetic Isotope Effect (KIE) Predictions

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org Theoretical predictions of KIEs involve calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species. princeton.edu Such predictions could provide insight into bond-breaking and bond-forming steps in reactions of this compound. However, the scientific literature lacks any predicted or experimental KIE data for this compound.

Thermodynamic and Kinetic Parameter Predictions

Computational chemistry provides robust methods for predicting the thermodynamic and kinetic parameters of chemical reactions.

Enthalpies, Entropies, and Free Energies of Reactions

By calculating the electronic energies and vibrational frequencies of reactants, products, and transition states, it is possible to determine the enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) of reaction. These parameters indicate the spontaneity and energy balance of a chemical process. For this compound, while basic computed properties are available in databases like PubChem, detailed thermodynamic parameters for its reactions have not been reported in research literature. nih.gov

Rate Coefficient Calculations and Temperature Dependence

Transition State Theory (TST) is commonly used to calculate the rate coefficients of chemical reactions from first principles. By combining the calculated free energy of activation with TST, one can predict the reaction rate at a given temperature. Furthermore, the temperature dependence of the rate coefficient can be modeled using the Arrhenius equation or more sophisticated theories. No such kinetic calculations or temperature dependence studies have been published for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their conformational changes, solvent interactions, and behavior at interfaces. An MD study of this compound could reveal information about its flexibility, preferred conformations, and interactions with other molecules in a liquid or gaseous phase. A search of the relevant literature indicates that no molecular dynamics simulations have been performed on this compound.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) Applied to Enals

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com In the context of enals, such as this compound, these models are instrumental in predicting their reactivity, toxicity, and other biological effects based on molecular descriptors.

Aldehydes, particularly α,β-unsaturated aldehydes, are a class of compounds known for their potential to cause a range of adverse health effects, including general toxicity, allergenic reactions, mutagenicity, and carcinogenicity. nih.govresearchgate.net QSAR models have been successfully developed to predict the genotoxic activity of simple and α,β-unsaturated aliphatic aldehydes. nih.govresearchgate.net These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure.

The core of QSAR/QSPR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

For α,β-unsaturated aldehydes, the presence of the conjugated system (C=C-C=O) is a key structural feature that governs their reactivity. This moiety makes them susceptible to Michael-type addition reactions, which is a primary mechanism of their interaction with biological macromolecules like DNA and proteins, leading to toxicity. qsardb.org

A study on the mutagenicity of acrylates, methacrylates, and α,β-unsaturated carbonyl compounds developed QSAR models using linear discriminant analysis (LDA) with various descriptors computed by DRAGON software. nih.gov The models were able to distinguish between mutagenic and non-mutagenic compounds with a high degree of accuracy. nih.gov

The general approach to developing a QSAR/QSPR model for enals involves the following steps:

Data Set Selection: A diverse set of enals with known experimental data for the activity or property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the activity/property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

An example of a QSAR model for the mutagenicity of α,β-unsaturated carbonyl compounds is presented in the following table:

Model EndpointStatistical MethodKey DescriptorsModel Performance (Concordance)
Ames Test MutagenicityLinear Discriminant Analysis (LDA)Electronic, Geometric89%
Mammalian Cell Gene MutationLinear Discriminant Analysis (LDA)Topological, PhysicochemicalNot specified

This table is a representative example based on findings for the class of α,β-unsaturated carbonyl compounds. nih.gov

Research has also identified specific structural features that influence the toxicity of α,β-unsaturated carbonyl compounds. For instance, methyl substitution on the vinyl carbon atoms can reduce toxicity, with the position of the methyl group being a significant factor. qsardb.org Furthermore, within this class of compounds, ketones are generally more toxic than their corresponding aldehydes. qsardb.org

The following table illustrates the impact of structural modifications on the toxicity of α,β-unsaturated carbonyls:

Structural FeatureImpact on Toxicity
Methyl substitution on vinyl carbonReduces toxicity
Ketone vs. AldehydeKetones are generally more toxic
Additional unsaturated moietiesIncreases toxicity
Branched vs. Straight-chain alkyl groupsStraight-chain homologues are more toxic

This table summarizes general trends observed in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. qsardb.org

Advanced Analytical Methodologies for Characterization and Quantification of 2 Ethyl 3 Methyl but 2 Enal

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural identification of 2-Ethyl-3-methyl-but-2-enal, providing detailed information about its molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key signals expected for this compound include a downfield singlet for the aldehydic proton, signals for the protons of the ethyl group, and signals for the two methyl groups attached to the double bond. The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Characteristic signals include the carbonyl carbon of the aldehyde, the two sp² hybridized carbons of the C=C double bond, and the sp³ hybridized carbons of the alkyl groups. imreblank.chdocbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO) ~9.4-9.6 ~195
C=C (α-carbon) - ~144
C=C (β-carbon) - ~155
Ethyl (-CH₂-) ~2.2-2.4 ~22
Ethyl (-CH₃) ~1.0-1.2 ~14
β-Methyl (cis to C=O) ~1.8-2.0 ~20

Note: Predicted values are based on typical shifts for similar α,β-unsaturated aldehydes and may vary depending on the solvent and experimental conditions. imreblank.ch

2D NMR and Stereochemical Assignment: 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm connectivity between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments establish long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and piecing together the molecular structure.

The stereochemistry (E/Z configuration) around the tetrasubstituted double bond can be determined using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY). For the Z-isomer, an NOE would be expected between the protons of the ethyl group at the α-position and the protons of the β-methyl group that is cis to it. Conversely, for the E-isomer, an NOE would be observed between the α-ethyl group and the other β-methyl group. In related 2-alkylalk-2-enals, the Z-isomer is often the major product of synthesis. imreblank.ch

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde. Due to conjugation with the C=C bond, this band appears at a lower wavenumber (typically 1680-1660 cm⁻¹) compared to a non-conjugated aldehyde. Other key absorptions include the C=C stretching vibration (around 1640-1620 cm⁻¹), the aldehydic C-H stretch (appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹), and C-H stretching and bending vibrations for the alkyl groups. chegg.com

Raman Spectroscopy: In Raman spectroscopy, the C=C double bond stretching vibration is typically a strong and sharp band, making it easily identifiable. The C=O stretch is also observable, though usually weaker than in the IR spectrum. Raman spectroscopy is particularly useful for studying the carbon skeleton of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch IR ~2850, ~2750 Weak-Medium
Alkyl C-H Stretch IR, Raman ~2970-2870 Strong (IR)
C=O Stretch (conjugated) IR ~1680-1660 Very Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

The presence of the C=C-C=O conjugated system in this compound makes it a chromophore that absorbs light in the ultraviolet (UV) region. UV-Vis spectroscopy is used to study the electronic transitions within this system. Two characteristic electronic transitions are observed for α,β-unsaturated carbonyl compounds: a strong-intensity π→π* transition at a shorter wavelength and a weak-intensity n→π* transition at a longer wavelength. researchgate.netlibretexts.org

The position of the π→π* absorption maximum (λmax) can be estimated using Woodward-Fieser rules. For an acyclic α,β-unsaturated aldehyde, the base value is 207 nm. Increments are added for substituents on the double bond. For this compound, there is one alkyl substituent (ethyl) at the α-position and two alkyl substituents (methyl) at the β-position.

Base value (α,β-unsaturated aldehyde): 207 nm

One α-alkyl substituent: +10 nm

Two β-alkyl substituents (2 x 12 nm): +24 nm

Calculated λmax : 207 + 10 + 24 = 241 nm

This calculated value indicates that the principal UV absorption for this compound is expected around 241 nm.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the identification of the compound in complex mixtures. The molecular formula of this compound is C₇H₁₂O, corresponding to a molecular weight of 112.17 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 112. This molecular ion then undergoes characteristic fragmentation, providing structural information. Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangements. libretexts.orgmiamioh.edu

Expected fragmentation patterns for this compound include:

Loss of an ethyl radical (-•C₂H₅): α-cleavage at the α-carbon results in a stable acylium ion at m/z 83 ([M-29]⁺).

Loss of a methyl radical (-•CH₃): Cleavage of one of the β-methyl groups can lead to an ion at m/z 97 ([M-15]⁺).

Loss of the formyl radical (-•CHO): This α-cleavage gives rise to a fragment at m/z 83 ([M-29]⁺).

Loss of carbon monoxide (-CO): Following initial fragmentation, a loss of CO (28 Da) is also possible.

Table 3: Major Expected Mass Fragments for this compound

m/z Proposed Fragment Ion
112 [C₇H₁₂O]⁺• (Molecular Ion)
97 [M - CH₃]⁺
83 [M - C₂H₅]⁺ or [M - CHO]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples, as well as for assessing its purity.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by Gas Chromatography (GC). Separation is typically performed using a capillary column coated with a stationary phase (e.g., a non-polar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol phase). The choice of column depends on the sample matrix. A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range, while a Mass Spectrometer (MS) is used as a detector for definitive identification based on the compound's mass spectrum and retention time. jmchemsci.comshimadzu.com Retention indices, which are less dependent on experimental variations than retention times, can be used for more reliable compound identification across different systems. nist.govnist.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. researchgate.netives-openscience.eu This technique uses two columns of different selectivity connected via a modulator. sepsolve.comchemistry-matters.com The entire sample passes through both columns, resulting in a significant increase in peak capacity and resolution. sepsolve.com This allows for the separation of this compound from co-eluting isomers or matrix components that would otherwise interfere with its analysis in conventional one-dimensional GC. nih.gov The resulting data are displayed as a contour plot, where chemically related compounds often appear in structured patterns, facilitating identification. chemistry-matters.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the separation, identification, and quantification of this compound in various matrices. These methods offer high resolution and sensitivity, particularly when coupled with appropriate derivatization and detection techniques. Given the volatile nature and potential for thermal degradation of aldehydes, liquid chromatography presents a robust alternative to gas chromatography.

A common strategy for the analysis of aldehydes like this compound involves pre-column derivatization to enhance detectability and improve chromatographic performance. The most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. nih.govwaters.com This derivative exhibits strong ultraviolet (UV) absorbance, making it highly suitable for detection by UV-Vis or Diode Array Detectors (DAD). scioninstruments.com

HPLC Methodology:

A typical HPLC method for the analysis of the DNPH derivative of this compound would employ a reversed-phase column (e.g., C18) with a gradient elution. The mobile phase often consists of a mixture of acetonitrile (B52724) and water. researchgate.net The gradient starts with a higher proportion of water and gradually increases the acetonitrile concentration to elute the analytes.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water.

Detection: UV detection at approximately 360 nm, the characteristic wavelength for DNPH derivatives. waters.com

UPLC Methodology:

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), allowing for higher mobile phase linear velocities, resulting in significantly faster analysis times and improved resolution compared to conventional HPLC. waters.com This increased throughput is highly advantageous for routine analysis of large numbers of samples. The fundamental principles of separation and detection remain the same as in HPLC, but with enhanced performance. A UPLC method can reduce analysis times by as much as 75%. waters.com

Table 1: Comparison of Typical HPLC and UPLC Parameters for Aldehyde Analysis

ParameterHPLCUPLC
Column Dimensions 4.6 mm x 150-250 mm2.1 mm x 50-100 mm
Particle Size 3.5 - 5 µm< 2 µm
Flow Rate 0.8 - 1.5 mL/min0.3 - 0.6 mL/min
Backpressure 1000 - 4000 psi6000 - 15000 psi
Run Time 20 - 40 min5 - 10 min

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound does not inherently possess a chiral center. However, if the molecule were to be modified, for instance, through a reaction that introduces a stereocenter, the resulting enantiomers would require chiral chromatography for their separation and the determination of enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance. wikipedia.org

Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Principles of Chiral Separation:

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.

Common Chiral Stationary Phases:

While a specific method for a derivative of this compound is not documented, common CSPs used for the separation of chiral aldehydes and related compounds include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability. nih.gov

Cyclodextrin-based CSPs: These are effective for separating a variety of chiral compounds. nih.gov

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and steric hindrance.

Determination of Enantiomeric Excess:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Table 2: Representative Chiral Chromatography Parameters

ParameterDescription
Instrumentation HPLC or UPLC system with a UV-Vis or DAD detector
Column Chiral column (e.g., polysaccharide-based or cyclodextrin-based)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol)
Detection UV detection at a wavelength where the analyte absorbs

Hyphenated Analytical Techniques (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the unequivocal identification and quantification of this compound, even in complex matrices.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For volatile compounds like this compound, GC-MS is a highly effective analytical technique. nih.govnih.gov GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing structural information. scirp.org

Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific ion (precursor ion) and subjecting it to fragmentation to produce product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves sensitivity and selectivity. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly useful for the analysis of derivatized aldehydes. nih.govuniroma1.itnih.gov As with HPLC-UV, the aldehyde is typically derivatized with DNPH. The separation is performed using an LC system, and the eluent is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for the analysis of DNPH derivatives. nih.gov

The use of MS/MS detection provides high sensitivity and selectivity, allowing for the quantification of this compound at very low concentrations. mdpi.comnih.gov

Table 3: Comparison of GC-MS/MS and LC-MS/MS for Aldehyde Analysis

FeatureGC-MS/MSLC-MS/MS
Analyte State Volatile, thermally stableNon-volatile, derivatized
Derivatization Often not required, but can be usedTypically required (e.g., DNPH)
Separation Principle Boiling point, polarityPolarity, partitioning
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI), APCI
Advantages High resolution for volatile compoundsSuitable for a wider range of compounds, less sample volatility required

Advanced Detection Modalities and Sensitivity Enhancement

Beyond standard UV-Vis detection, several advanced detection modalities can be employed to improve the sensitivity and selectivity of the analysis of this compound.

Advanced Detectors:

Fluorescence Detectors (FLD): If this compound is derivatized with a fluorescent tag, an FLD can provide significantly higher sensitivity and selectivity compared to UV-Vis detection. scioninstruments.com

Mass Spectrometry (MS): As discussed in the previous section, MS detectors offer the highest level of selectivity and sensitivity, providing both quantitative data and structural confirmation. foodsafety.institute

Photodiode Array (PDA) Detectors: A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment. foodsafety.institute

Sensitivity Enhancement Techniques:

Derivatization: As previously mentioned, converting the aldehyde into a derivative with a strong chromophore or fluorophore is a primary method for enhancing detector response. mdpi.com

Large-Volume Injection (LVI): Injecting a larger volume of a dilute sample can increase the mass of analyte introduced onto the column, thereby increasing the detector signal. This technique is often coupled with online sample pre-concentration. mdpi.com

Solid-Phase Extraction (SPE): SPE can be used to concentrate the analyte from a large volume of sample and remove interfering matrix components prior to chromatographic analysis, leading to a cleaner chromatogram and improved sensitivity. mdpi.com

Table 4: Overview of Detection Methods and their Limits of Detection (LOD)

Detection MethodDerivatization RequiredTypical LOD
UV-Vis Yes (e.g., DNPH)Low ng/mL
Fluorescence Yes (fluorescent tag)High pg/mL to low ng/mL
Mass Spectrometry RecommendedLow pg/mL to fg/mL

Organic Transformations and Applications of 2 Ethyl 3 Methyl but 2 Enal As a Versatile Chemical Building Block

Strategic Intermediate in Complex Organic Synthesis

The reactivity of the conjugated system in 2-Ethyl-3-methyl-but-2-enal allows for a variety of chemical transformations, making it a key intermediate in multi-step organic syntheses. The electron-withdrawing nature of the aldehyde group activates the carbon-carbon double bond for nucleophilic attack, while the aldehyde itself is susceptible to a range of addition and condensation reactions.

Precursor to Fine Chemicals and Specialty Compounds

This compound serves as a valuable starting material for the synthesis of various fine and specialty chemicals. Its functional groups can be selectively transformed to introduce new functionalities and build molecular complexity. For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while the double bond can undergo reactions such as hydrogenation, epoxidation, or Diels-Alder cycloadditions. These transformations lead to the formation of a diverse range of molecules, including specialty esters, branched alkanes, and complex cyclic systems, which find applications in various chemical industries.

The synthesis of α,β-unsaturated aldehydes like this compound can be challenging, but they are crucial for producing a variety of valuable compounds. thieme-connect.de

Building Block for Pharmaceutical Intermediates

The structural motif of this compound is found within more complex molecules that are of interest in medicinal chemistry. As a versatile building block, it can be utilized in the synthesis of pharmaceutical intermediates. The ability to undergo various chemical modifications allows for the incorporation of its carbon skeleton into larger, biologically active molecules. For instance, the α,β-unsaturated aldehyde moiety can participate in Michael additions with various nucleophiles, a common strategy for carbon-carbon and carbon-heteroatom bond formation in the synthesis of drug candidates. While direct examples involving this compound in publicly available literature are limited, the reactivity of similar α,β-unsaturated aldehydes is well-documented in the synthesis of complex heterocyclic and carbocyclic scaffolds that form the core of many pharmaceutical agents. researchgate.net

Intermediate TypeSynthetic TransformationPotential Therapeutic Area
Chiral AlcoholsAsymmetric ReductionAnti-inflammatory
Substituted TetrahydropyransHetero-Diels-Alder ReactionAntiviral
Functionalized CyclohexanesDiels-Alder ReactionOncology
β-Amino AldehydesMichael Addition of AminesNeuroscience

Intermediate in Fragrance and Flavor Compound Synthesis

The sensory properties of aldehydes and their derivatives make them important components of the fragrance and flavor industry. While this compound itself may not be a primary fragrance component, it serves as a precursor to a variety of aroma chemicals. thegoodscentscompany.com Through transformations such as reduction to the corresponding alcohol (2-Ethyl-3-methyl-but-2-en-1-ol) or esterification of the alcohol, compounds with desirable olfactory properties can be synthesized. The specific arrangement of the ethyl and methyl groups on the butenal backbone can influence the final scent profile of the resulting fragrance ingredient. The synthesis of various 2-alkylalk-2-enals is of interest for creating reference compounds to identify and characterize odorants in complex mixtures. imreblank.ch

Role in Polymer Chemistry and Material Science

Due to the presence of a reactive double bond, this compound has the potential to participate in polymerization reactions. α,β-Unsaturated aldehydes can undergo spontaneous polymerization and are sensitive to light, often requiring the addition of a stabilizer like hydroquinone for storage. thieme-connect.de While specific studies on the polymerization of this compound are not widely reported, the general reactivity of this class of compounds suggests its potential as a monomer or co-monomer in the synthesis of specialty polymers. The resulting polymers would possess unique properties due to the pendant aldehyde groups, which could be further modified to create functional materials.

Derivatization for Novel Functional Materials

The aldehyde functionality and the double bond in this compound offer opportunities for derivatization to create novel functional materials. The aldehyde group can be converted into various other functional groups, such as amines via reductive amination, or used in condensation reactions to form Schiff bases or resins. These derivatives could possess interesting optical, electronic, or surface properties. For instance, Schiff base derivatives are known to exhibit liquid crystalline behavior or act as ligands for metal complexes, opening avenues for the development of new sensors, catalysts, or display technologies.

Industrial Chemical Process Development and Optimization

The industrial production of α,β-unsaturated aldehydes often involves challenges related to selectivity, efficiency, and sustainability. The development and optimization of synthetic routes to this compound and its subsequent transformations are crucial for its cost-effective application in various industries. Research in this area focuses on developing efficient catalytic systems, optimizing reaction conditions (temperature, pressure, reaction time), and designing effective separation and purification processes to ensure high purity of the final products. While specific industrial processes for this compound are not extensively documented in public literature, the general principles of industrial chemistry, including process optimization and scale-up, are applicable to its synthesis and utilization. thieme-connect.de

Process ParameterObjectiveDesired Outcome
Catalyst SelectionHigh activity and selectivityIncreased yield and purity
Temperature ControlOptimal reaction rate and minimal side reactionsImproved process efficiency
Reaction TimeComplete conversion of starting materialsMaximized throughput
Purification MethodRemoval of impuritiesHigh-quality final product

Environmental Relevance of α,β-Unsaturated Aldehydes (e.g., Atmospheric Chemistry)

α,β-Unsaturated aldehydes are a class of volatile organic compounds (VOCs) that are introduced into the atmosphere from both natural (biogenic) and man-made (anthropogenic) sources. These compounds are of environmental interest due to their reactivity in the troposphere, which can influence air quality and atmospheric composition.

The primary removal pathway for α,β-unsaturated aldehydes from the atmosphere is through reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH) during the daytime and the nitrate radical (NO3) at night. wikipedia.org Ozonolysis, the reaction with ozone (O3), also contributes to their atmospheric degradation, playing a role during both day and night. wikipedia.org

The atmospheric oxidation of α,β-unsaturated aldehydes can lead to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA). For instance, the oxidation of some unsaturated aldehydes has been shown to produce glyoxal, a precursor to SOA formation. libretexts.org The reaction rates of these aldehydes with atmospheric oxidants are influenced by their molecular structure.

AldehydeOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)
2-PentenalO₃1.7 x 10⁻¹⁹Ambient
2-HeptenalO₃1.2 x 10⁻¹⁹Ambient
2-NonenalO₃1.6 x 10⁻¹⁹Ambient
Propanal•OH~(1-3) x 10⁻¹¹Ambient
Butanal•OH~(1-3) x 10⁻¹¹Ambient
Pentanal•OH~(1-3) x 10⁻¹¹Ambient

Data for O₃ reactions from a study on a series of unsaturated aldehydes. libretexts.org Data for •OH reactions represent a general range for aliphatic aldehydes. scielo.org.mx

The reactivity of α,β-unsaturated aldehydes in the atmosphere is a complex process that contributes to the intricate web of atmospheric chemistry. Their role in the formation of secondary pollutants underscores the importance of understanding the sources and atmospheric fate of this class of compounds.

Future Research Directions and Emerging Avenues for 2 Ethyl 3 Methyl but 2 Enal

Development of Highly Efficient and Selective Synthetic Methodologies

Future research will undoubtedly prioritize the development of synthetic routes to 2-Ethyl-3-methyl-but-2-enal that offer high yields and stereoselectivity while minimizing waste. Current strategies for synthesizing α,β-unsaturated aldehydes often rely on classical methods like aldol (B89426) condensation followed by dehydration, or the oxidation of corresponding allylic alcohols. While effective, these methods can sometimes lack selectivity and require harsh conditions.

Emerging research focuses on alternative, more atom-economical approaches. One promising avenue is the direct formylation of alkenyl C-H bonds using copper catalysis, which has shown success for related structures. researchgate.net Another area of development is the use of visible-light-promoted organocatalytic aerobic oxidation, which can convert silyl (B83357) enol ethers into α,β-unsaturated aldehydes under mild conditions. rsc.org The application and optimization of these modern techniques for the specific synthesis of this compound is a key area for future investigation.

Potential Synthetic Route Key Reagents/Catalysts Potential Advantages Research Focus
Aldol Condensation Aldehydes (e.g., propanal, isobutyraldehyde), Base/Acid CatalystReadily available starting materials.Improving selectivity to favor the desired product over self-condensation byproducts.
Allylic Oxidation 2-Ethyl-3-methyl-but-2-en-1-ol, Oxidizing Agent (e.g., MnO₂)Potentially high selectivity for the aldehyde.Development of greener and more cost-effective oxidizing agents.
Copper-Catalyzed Formylation Corresponding alkene, Copper catalyst, Formylating agentDirect C-H functionalization, high atom economy. researchgate.netOptimizing catalyst and reaction conditions for substrate specificity.
Visible-Light Photocatalysis Silyl enol ether precursor, Organic dye photosensitizerMild reaction conditions, use of sustainable energy source. rsc.orgSubstrate scope extension and catalyst efficiency improvement.

In-depth Mechanistic Studies via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing synthetic protocols and predicting its behavior in complex systems. Future research will leverage advanced spectroscopic and computational tools to elucidate these pathways in detail.

Spectroscopic techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor reaction progress in real-time, identifying transient intermediates and providing kinetic data. Mass spectrometry (MS) provides essential information on the molecular weight and fragmentation patterns of the compound and its derivatives. nist.govnist.gov

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in modeling reaction energy profiles, transition states, and the influence of catalysts. These theoretical studies can predict the most likely reaction pathways, explain observed stereoselectivity, and guide the rational design of more effective catalysts and reaction conditions. For instance, computational models could be used to understand the subtle electronic and steric factors that would favor the formation of this compound over other isomers in a condensation reaction.

Exploration of Novel Catalytic Systems for Sustainable Transformations

The principles of green chemistry are increasingly guiding synthetic research. A significant future direction for this compound involves the exploration of novel catalytic systems that are environmentally benign, recyclable, and highly efficient.

Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer distinct advantages over their homogeneous counterparts, including ease of separation and potential for reuse. For example, Hβ zeolite has been successfully used for the synthesis of α,β-unsaturated ketones from aldehydes and alkynes under solvent-free conditions, a strategy that could be adapted for enal synthesis. rsc.org Similarly, rhodium nanoparticles supported on MOFs have demonstrated high efficiency in hydroformylation reactions, showcasing the potential of these materials in aldehyde chemistry. researchgate.net

Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, continues to expand. Organocatalytic approaches for the synthesis of α-functionalized α,β-unsaturated aldehydes have been developed and could be tailored for the target molecule, avoiding the use of potentially toxic and expensive metal catalysts. nih.gov

Integration of Automated Synthesis and Characterization Platforms

To accelerate the discovery and optimization of synthetic routes to this compound, the integration of automated platforms is an emerging and powerful avenue. High-throughput screening (HTS) techniques allow for the rapid evaluation of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in parallel.

Automated synthesis platforms can be coupled with rapid characterization techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to create a closed-loop system for reaction optimization. chromatographyonline.com For instance, colorimetric assays optimized for 96-well plates can enable the high-throughput quantification of aldehydes from numerous parallel reactions, significantly speeding up the screening process for ideal conditions. nih.govresearchgate.net This approach minimizes manual intervention, reduces material consumption, and can uncover optimal synthetic conditions that might be missed through traditional, sequential experimentation.

Platform Component Function Benefit for Research
Robotic Liquid Handler Precisely dispenses reagents into multi-well plates or reactor arrays.High precision, increased throughput, miniaturization of reactions.
Parallel Reactor System Allows for simultaneous reactions under individually controlled conditions (e.g., temperature, pressure).Rapid screening of a wide range of reaction parameters.
Online Analytical Module Integrates techniques like LC-MS or GC-MS for real-time reaction monitoring and product quantification. researchgate.netImmediate feedback on reaction outcomes, enabling rapid data-driven optimization.
Control Software Manages the entire workflow, from experimental design to data analysis.Enables complex experimental designs and autonomous optimization cycles.

Investigation of this compound in Bio-Inspired Chemical Transformations

Biomimetic synthesis, which mimics nature's synthetic strategies, offers an innovative approach to creating complex molecules. miragenews.com The reactive α,β-unsaturated aldehyde functionality in this compound makes it an interesting substrate for bio-inspired transformations.

The electrophilic nature of the carbon-carbon double bond makes it susceptible to nucleophilic attack, such as in Michael additions. Research on related unsaturated aldehydes has shown they readily react with biological nucleophiles like cysteine. researchgate.net Exploring the reaction of this compound with amino acids or other biomolecules could lead to the synthesis of novel compounds with potential applications in flavor chemistry or materials science.

Furthermore, α,β-unsaturated aldehydes can participate in bio-inspired cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. researchgate.net Investigating the potential of this compound as a building block in these biomimetic cascades could open up efficient pathways to novel polycyclic architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-3-methyl-but-2-enal, and how can intermediates be stabilized during synthesis?

  • Methodological Answer : The compound can be synthesized via aldol condensation of appropriate aldehydes and ketones under acidic or basic catalysis. To stabilize reactive intermediates (e.g., enolates), acetalization is recommended. For example, diethyl acetal derivatives (e.g., 1,1-diethoxy-3-methyl-2-butene) are effective protecting groups for aldehydes, reducing unwanted side reactions . Purity optimization involves fractional distillation or column chromatography, with GC-MS monitoring to confirm intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Look for characteristic α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm) and splitting patterns from ethyl/methyl groups.
  • ¹³C NMR : Confirm the conjugated carbonyl carbon (δ ~190–200 ppm) and branching via DEPT-135 analysis.
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C=C absorption (~1600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks. For example, optimize diethyl acetal formation in anhydrous ethanol with p-toluenesulfonic acid catalysis . Document batch-to-batch variability via HPLC purity checks and report retention times .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during the synthesis of this compound derivatives?

  • Methodological Answer : Competing pathways (e.g., isomerization vs. cyclization) arise from steric and electronic effects. Use kinetic isotope effects (KIE) or DFT calculations to probe transition states. For instance, isotopic labeling (e.g., ¹³C at the β-position) can track migratory aptitudes in aldol adducts . Solvent polarity studies (e.g., THF vs. DMF) further elucidate stabilization of charged intermediates .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : The aldehyde group is prone to oxidation and polymerization. Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via peroxidation, detectable via peroxide test strips. Stabilize with antioxidants (e.g., BHT) in amber vials under nitrogen. GC-MS identifies major degradation products like carboxylic acids or dimers .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

  • Methodological Answer : Discrepancies often stem from impurities or measurement techniques. Replicate experiments using standardized methods (e.g., ASTM distillation for boiling points). Compare solubility in aprotic solvents (hexane, DCM) via cloud-point titration. Statistical tools (e.g., Grubbs’ test) identify outliers in literature data .

Q. What strategies resolve conflicting spectroscopic data for this compound in complex mixtures?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in mixtures. For GC-MS conflicts, employ tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate isobaric compounds. Cross-reference with computational spectra (e.g., Gaussian simulations) .

Methodological Considerations Table

Research AspectRecommended TechniqueKey ParametersReference
SynthesisAldol condensation + acetal protectionCatalyst: p-TsOH; Solvent: EtOH
Stability TestingAccelerated aging studiesConditions: 40°C/75% RH; Duration: 6 months
Data ValidationGrubbs’ test + DFT calculationsConfidence interval: 95%
Spectral Analysis2D NMR + HRMSMagnetic field: ≥500 MHz

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.